![molecular formula C15H19N B13803286 3-Ethyl-3,4-dimethyl-1,2-dihydrocyclopenta[b]indole](/img/structure/B13803286.png)
3-Ethyl-3,4-dimethyl-1,2-dihydrocyclopenta[b]indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyl-3,4-dimethyl-1,2-dihydrocyclopenta[b]indole is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound features a cyclopenta-fused indole structure, which is known for its biological and pharmacological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-3,4-dimethyl-1,2-dihydrocyclopenta[b]indole can be achieved through several methods. One common approach involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole core . Another method includes metal-catalyzed cyclization reactions, such as palladium-catalyzed oxidative nitrogen-cyclization .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Fischer indole synthesis due to its efficiency and high yield. The reaction is carried out under controlled conditions to ensure the purity and consistency of the product .
Analyse Des Réactions Chimiques
Types of Reactions
3-Ethyl-3,4-dimethyl-1,2-dihydrocyclopenta[b]indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens and sulfonyl chlorides are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted indoles, quinones, and dihydro derivatives, which have significant biological activities .
Applications De Recherche Scientifique
3-Ethyl-3,4-dimethyl-1,2-dihydrocyclopenta[b]indole has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules.
Biology: The compound is used in studying cell signaling pathways and enzyme interactions.
Medicine: It has potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: It is used in the development of new materials and pharmaceuticals
Mécanisme D'action
The mechanism of action of 3-Ethyl-3,4-dimethyl-1,2-dihydrocyclopenta[b]indole involves its interaction with specific molecular targets, such as enzymes and receptors. The indole ring system allows it to bind to various biological macromolecules, modulating their activity and leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole: The parent compound with a simpler structure.
3-Methylindole: A methyl-substituted derivative with similar biological activities.
Cyclopenta[b]indole: A closely related compound with a fused cyclopentane ring.
Uniqueness
3-Ethyl-3,4-dimethyl-1,2-dihydrocyclopenta[b]indole is unique due to its specific substitution pattern, which enhances its biological activity and makes it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C15H19N |
|---|---|
Poids moléculaire |
213.32 g/mol |
Nom IUPAC |
3-ethyl-3,4-dimethyl-1,2-dihydrocyclopenta[b]indole |
InChI |
InChI=1S/C15H19N/c1-4-15(2)10-9-12-11-7-5-6-8-13(11)16(3)14(12)15/h5-8H,4,9-10H2,1-3H3 |
Clé InChI |
ZEHDZJOQKREMMF-UHFFFAOYSA-N |
SMILES canonique |
CCC1(CCC2=C1N(C3=CC=CC=C23)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


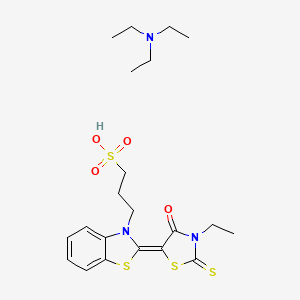
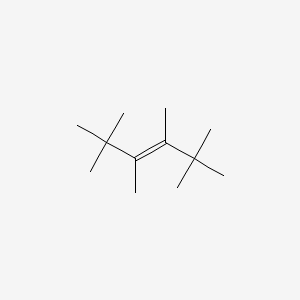
![5-(4-Nitrophenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B13803213.png)
![2-[(2-Methylcyclohexyl)oxy]-1,3,2-dioxaborolane](/img/structure/B13803215.png)

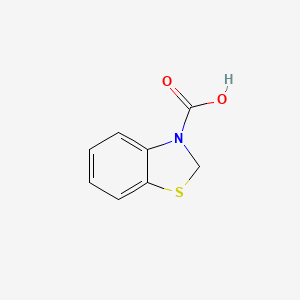
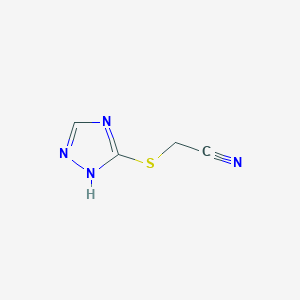

![disodium;5-azido-2-[(E)-[(3E)-3-[(4-azido-2-sulfonatophenyl)methylidene]-2-oxocyclopentylidene]methyl]benzenesulfonate;tetrahydrate](/img/structure/B13803258.png)
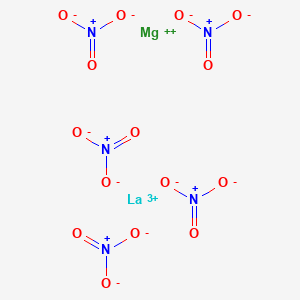
![9-Ethyl-9-borabicyclo[3.3.1]nonane](/img/structure/B13803268.png)
![4-Methyl-3-[(methylamino)methyl]aniline](/img/structure/B13803274.png)


